Glucagon-like peptide-1 receptor agonist 13 is part of a class of medications known as glucagon-like peptide-1 receptor agonists, which are primarily used in the management of type 2 diabetes and obesity. These compounds mimic the action of the endogenous hormone glucagon-like peptide-1, which is secreted by intestinal L cells in response to food intake. By activating the glucagon-like peptide-1 receptor, these agonists enhance insulin secretion, inhibit glucagon release, and promote satiety, leading to reduced blood sugar levels and body weight .
Glucagon-like peptide-1 receptor agonist 13 is synthesized through various chemical methods that involve peptide synthesis techniques. The specific source or manufacturer may vary depending on the context of its use in clinical trials or therapeutic applications.
The synthesis of glucagon-like peptide-1 receptor agonist 13 typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the stepwise assembly of amino acids into peptides while attached to a solid support, facilitating purification and yield optimization.
Technical Details:
The molecular structure of glucagon-like peptide-1 receptor agonist 13 can be characterized by its peptide backbone, which consists of a specific sequence of amino acids that confer biological activity. The structure typically includes modifications that enhance stability and receptor binding affinity.
The structural data can be derived from X-ray crystallography or nuclear magnetic resonance spectroscopy studies that elucidate the three-dimensional conformation of the compound when bound to its target receptor .
The chemical reactions involved in synthesizing glucagon-like peptide-1 receptor agonist 13 primarily include:
Technical Details:
Glucagon-like peptide-1 receptor agonist 13 exerts its effects by binding to the glucagon-like peptide-1 receptor located on pancreatic beta cells. This binding initiates a cascade of intracellular signaling events that lead to increased insulin secretion in a glucose-dependent manner.
Research indicates that these agonists also slow gastric emptying and reduce appetite, contributing to weight loss. The half-maximal effective concentration (EC50) values for these interactions typically fall within the low nanomolar range, demonstrating high potency .
Relevant Data or Analyses:
Characterization techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and stability over time .
Glucagon-like peptide-1 receptor agonist 13 is primarily used in:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3